molecular formula C7H16N2 B3299028 2-(Piperidin-3-yl)ethanamine CAS No. 89850-94-2

2-(Piperidin-3-yl)ethanamine

Cat. No.: B3299028
CAS No.: 89850-94-2
M. Wt: 128.22 g/mol
InChI Key: JJMGBQYNPQTPPB-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)ethanamine is an organic compound that features a piperidine ring attached to an ethanamine group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)ethanamine typically involves the reaction of piperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. Another common method is the reductive amination of 3-piperidone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)ethanamine is utilized in several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and catalysts.

    Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its binding to specific sites on proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethanamine
  • 2-(Piperidin-2-yl)ethanamine
  • N-Methyl-2-(piperidin-3-yl)ethanamine

Uniqueness

2-(Piperidin-3-yl)ethanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-piperidin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMGBQYNPQTPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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